1-(4-Methoxyphenyl)-3-phenylpropan-1-one
Description
Overview of Keto-Aryl Systems in Organic Chemistry
Keto-aryl systems, which include compounds like 1-(4-Methoxyphenyl)-3-phenylpropan-1-one, are characterized by a carbonyl group directly or indirectly connected to one or more aromatic rings. fiveable.me The presence of both the electron-withdrawing carbonyl group and the electron-rich aryl rings leads to a unique electronic environment that influences the molecule's reactivity and physical properties. fiveable.me These systems are pivotal in organic synthesis, serving as versatile intermediates for the construction of more complex molecules. numberanalytics.comnih.gov The carbonyl group can undergo a variety of reactions, including nucleophilic addition and condensation, while the aryl rings can be functionalized through electrophilic substitution. numberanalytics.comnumberanalytics.com
The interplay between the keto and aryl moieties can lead to interesting electronic and steric effects that dictate the compound's chemical behavior. fiveable.me For instance, the methoxy (B1213986) group on the phenyl ring in this compound acts as an electron-donating group, influencing the reactivity of the aromatic ring and the adjacent carbonyl group.
Historical Context of Related Propiophenone (B1677668) and Chalcone (B49325) Derivatives in Chemical Research
The study of compounds related to this compound, such as propiophenones and chalcones, has a rich history in chemical research. Propiophenone, the simplest aryl ketone of this family, has been known since the late 19th century. wikipedia.org Its synthesis, typically through the Friedel-Crafts acylation of benzene (B151609) with propanoyl chloride, is a classic example of electrophilic aromatic substitution. wikipedia.org Historically, propiophenone and its derivatives have been utilized as intermediates in the synthesis of various pharmaceuticals. wikipedia.orgontosight.ai
Chalcones, or 1,3-diaryl-2-propen-1-ones, are another class of closely related compounds that have been the subject of extensive research for over a century. nih.gov They are naturally occurring compounds found in a variety of plants and have been traditionally prepared through the Claisen-Schmidt condensation of an aldehyde and a ketone. nih.govencyclopedia.pub The presence of an α,β-unsaturated ketone system in chalcones makes them highly reactive and imparts them with a range of interesting chemical properties. nih.govjchemrev.com Research into chalcone derivatives has been driven by their diverse biological activities. jchemrev.comhumanjournals.com
Structural Elucidation Challenges and Advanced Methodologies
Determining the precise three-dimensional structure of organic molecules is a cornerstone of chemical research. For a compound like this compound, a combination of spectroscopic techniques is typically employed. numberanalytics.com
Challenges in Structural Elucidation:
Isomerism: The potential for constitutional isomers and, in some derivatives, stereoisomers, requires careful analysis to unambiguously assign the correct structure.
Conformational Flexibility: The single bonds in the propan-1-one chain allow for free rotation, leading to multiple possible conformations in solution. Determining the preferred conformation can be challenging.
Subtle Spectroscopic Differences: Distinguishing between closely related isomers can be difficult as they may exhibit very similar spectroscopic data.
Advanced Methodologies: Modern structural elucidation relies heavily on a suite of powerful analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) are indispensable for establishing the connectivity of atoms within the molecule. numberanalytics.comnumberanalytics.com For instance, the chemical shifts and coupling constants in the ¹H NMR spectrum provide detailed information about the local electronic environment and neighboring protons.
Mass Spectrometry (MS): This technique provides the accurate molecular weight of the compound and valuable information about its fragmentation patterns, which can help in identifying structural motifs. aip.org High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high precision. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups, such as the carbonyl (C=O) group in the ketone, which exhibits a characteristic strong absorption band. numberanalytics.com
X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the most definitive three-dimensional structure of the molecule in the solid state.
These advanced methodologies, often used in combination, provide a comprehensive picture of the molecular structure, overcoming the challenges inherent in the analysis of complex organic compounds.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPHLIJZKDSFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288789 | |
| Record name | 1-(4-methoxyphenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
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Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5739-38-8 | |
| Record name | 1-(4-Methoxyphenyl)-3-phenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5739-38-8 | |
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| Record name | NSC 57613 | |
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| Record name | NSC57613 | |
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| Record name | 1-(4-methoxyphenyl)-3-phenylpropan-1-one | |
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| Record name | 4'-METHOXY-3-PHENYLPROPIOPHENONE | |
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Synthetic Methodologies for 1 4 Methoxyphenyl 3 Phenylpropan 1 One and Its Analogues
Direct Synthesis Approaches
Direct synthesis typically involves the formation of a chalcone (B49325) precursor followed by the targeted reduction of its carbon-carbon double bond.
Claisen-Schmidt Condensation Pathways for Precursor Chalcones and Subsequent Reductions
The most common route to synthesize 1-(4-methoxyphenyl)-3-phenylpropan-1-one begins with the synthesis of its α,β-unsaturated precursor, 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one (a chalcone), via the Claisen-Schmidt condensation. nih.govwikipedia.org This reaction involves the base- or acid-catalyzed condensation of an aldehyde (benzaldehyde) with a ketone (4-methoxyacetophenone). nih.govwikipedia.org The resulting chalcone then undergoes a reduction of the α,β-double bond to yield the target saturated ketone. nih.gov
The Claisen-Schmidt condensation is conventionally performed using strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent, or strong acids. saudijournals.com Base-catalyzed reactions are common, with NaOH often being preferred, sometimes yielding quantitative results even in the absence of a solvent. wikipedia.orgnih.gov For example, the reaction of 4-methoxyacetophenone with benzaldehyde (B42025) in the presence of a base like NaOH yields the chalcone precursor. rasayanjournal.co.in Following the condensation, the crucial step is the selective reduction of the carbon-carbon double bond of the enone system without affecting the carbonyl group. This transformation yields the desired this compound. nih.gov
Table 1: Conventional Synthesis of Chalcone Precursor
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |
|---|---|---|---|---|
| 4-Methoxyacetophenone | Benzaldehyde | NaOH or KOH | Alcoholic solvent, room or elevated temp. | 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the Claisen-Schmidt condensation, offering significant advantages over conventional heating methods. frontiersin.org This protocol dramatically reduces reaction times, often from hours to minutes, and can lead to improved yields and cleaner reactions. frontiersin.orgnih.gov In a typical microwave-assisted procedure, 4-methoxyacetophenone and benzaldehyde are mixed with a catalyst, sometimes under solvent-free conditions, and irradiated with microwaves. researchgate.netresearchgate.net This method has been shown to be highly efficient, selective, and environmentally friendly for producing the chalcone precursor, which can then be reduced to this compound. frontiersin.orgnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Chalcone Synthesis
| Method | Typical Reaction Time | Yields | Key Advantages |
|---|---|---|---|
| Conventional Heating | Several hours to 24+ hours frontiersin.org | Often moderate to good rasayanjournal.co.in | Simplicity of setup |
| Microwave Irradiation | 5-30 minutes nih.govresearchgate.networldwidejournals.com | Good to excellent (often >85%) researchgate.netresearchgate.net | Drastic time reduction, improved yields, energy efficiency frontiersin.org |
Chemoselective 1,4-Reduction Strategies for α,β-Unsaturated Ketones
Once the precursor chalcone, 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one, is synthesized, the key transformation to the target compound is the chemoselective 1,4-reduction (or conjugate reduction) of the α,β-unsaturated system. This must be done without reducing the carbonyl group. A variety of reagents can achieve this selectivity. One effective method utilizes a system of zinc dust and ammonium (B1175870) chloride in an ethanol (B145695)/water mixture, which provides a mild and selective means for this reduction. researchgate.net Other metal-free approaches have also been developed; for instance, benzeneselenol, generated in situ, can effectively reduce the carbon-carbon double bond of chalcones with high chemoselectivity. nih.gov These methods are valuable for their ability to tolerate various functional groups, providing the saturated ketone in good to excellent yields. nih.gov
Catalytic Approaches in Synthesis
Catalytic methods, particularly those involving transition metals, offer efficient and highly selective pathways for the synthesis of dihydrochalcones directly from their unsaturated precursors.
Ruthenium-Catalyzed Chemoselective Hydrogenation of Related α,β-Unsaturated Ketones
Ruthenium-based catalysts are highly effective for the chemoselective hydrogenation of the C=C bond in α,β-unsaturated ketones like chalcones. nih.govresearchgate.net These catalytic systems can operate under mild conditions and show excellent selectivity, leaving the carbonyl group intact. researchgate.net For example, certain cationic ruthenium complexes can utilize ethanol as a benign hydrogen source at room temperature for the transfer hydrogenation of the olefinic bond. researchgate.net Similarly, thermoregulated phase-transfer ruthenium nanocatalysts have been used for hydrogenation under atmospheric hydrogen pressure, achieving high conversion and selectivity for the dihydrochalcone (B1670589) product. researchgate.net These ruthenium-catalyzed methods are noted for their broad substrate scope and applicability, making them a powerful tool for synthesizing this compound and its analogues. researchgate.netthieme-connect.com
Table 3: Research Findings on Ruthenium-Catalyzed Hydrogenation of Chalcones
| Ruthenium Catalyst System | Hydrogen Source | Key Findings | Reference |
|---|---|---|---|
| Cationic Ru complex [Ru(PYA)(cymene)]⁺ | Ethanol (EtOH) | First example of room temperature transfer hydrogenation of C=C bond in α,β-unsaturated ketones using ethanol. Proceeds under mild conditions. | researchgate.net |
| SNS-Ruthenium Pincer Complex | Methanol (B129727) (MeOH) | Catalytic system showed broad substrate tolerance for chemoselective reduction of chalcones. | thieme-connect.com |
| Thermoregulated Phase-Transfer Ruthenium Nanocatalyst | Atmospheric Hydrogen (H₂) | Achieved 98% conversion and >99% selectivity for dihydrochalcone. Catalyst is recyclable. | researchgate.net |
| Oxo-tethered-Ru(II) precatalyst | Sodium formate | Promoted one-pot C=C/C=O reduction of chalcones in water, proceeding first through 1,4-reduction to the dihydrochalcone. | nih.gov |
Nickel-Catalyzed Reactions for Ketone Formation
Nickel catalysis has emerged as a powerful tool in organic synthesis due to the metal's low cost and unique reactivity. chemrxiv.org Various nickel-catalyzed methods have been developed for the formation of ketones, which are versatile functional groups in organic chemistry. nih.govnih.gov These reactions often provide alternatives to traditional methods that may rely on less abundant or less functional-group-tolerant starting materials. nih.gov
One general approach involves the cross-electrophile coupling of two different carboxylic acid derivatives. For instance, a method has been demonstrated that couples N-hydroxyphthalimide esters and S-2-pyridyl thioesters to form aryl-alkyl and dialkyl ketones in high yields. nih.gov The success of this reaction depends on a nickel catalyst paired with an electron-poor bipyridine or terpyridine ligand. nih.gov
Another strategy utilizes amines and carboxylic acids as substrates. A nickel terpyridine catalyst can couple N-alkyl pyridinium (B92312) salts with in-situ formed carboxylic acid fluorides or 2-pyridyl esters under reducing conditions to produce a wide variety of ketones. nih.gov The proposed mechanism for such cross-electrophile couplings often involves the initial oxidative addition of an acyl donor to a nickel(0) species, followed by the addition of a radical and subsequent reductive elimination to yield the ketone product. nih.gov
Furthermore, nickel-catalyzed protocols have been developed for the monoselective alkylation of ketone enolates to synthesize linear ketones. acs.org This method can be applied to aryl, alkyl, and heteroaryl ketones. acs.org The catalyst directly activates the alpha-hydrogen atom of the carbonyl substrates, facilitating a redox-neutral and fully atom-economic process. chemrxiv.org
| Catalyst System | Substrates | Product Type | Key Features |
| Nickel with electron-poor bipyridine/terpyridine ligand | N-hydroxyphthalimide esters and S-2-pyridyl thioesters | Aryl-alkyl and dialkyl ketones | Couples two different carboxylic acid esters. nih.gov |
| Nickel terpyridine catalyst with Mn metal | N-alkyl pyridinium salts and carboxylic acid fluorides/2-pyridyl esters | Diverse functionalized ketones | Uses substrates common in amide bond synthesis. nih.gov |
| Ni(0)NHC catalyst | Ketones and non-conjugated dienes | α-allylated ketones | Redox-neutral and highly atom-economic. chemrxiv.org |
Molecular Iodine-Catalyzed Decarboxylative Substitution Methodologies for α-Functionalized Ketones
Molecular iodine has proven to be an efficient catalyst for various organic transformations, including the synthesis of α-functionalized ketones. rsc.orgbenthamdirect.com An effective method involves the molecular iodine-catalyzed decarboxylative substitution of β-keto acids with benzylic alcohols. rsc.org This reaction proceeds under mild conditions and produces valuable α-functionalized ketones in good to excellent yields. rsc.org
This methodology can also be applied to the reaction of β-keto acids with N-benzylic sulfonamides, proceeding through the cleavage of the sp³ C-N bond to afford α-functionalized ketones. benthamdirect.com The practicality of this method has been demonstrated through gram-scale synthesis. benthamdirect.com Iodine also catalyzes the oxidative cross-coupling of methyl ketones and benzamidines hydrochloride to form α-ketoimides under metal-free and peroxide-free conditions. acs.org This process is believed to occur via an in situ iodination-based oxidative coupling pathway. acs.org
Advanced Synthetic Strategies
Multi-Step Synthesis Pathways for Related Butanone Derivatives
Multi-step synthesis provides a route to complex molecules like the butanone derivatives related to this compound. For example, 1-(4-methoxyphenyl)-butanone-3 has been produced by reacting p-methoxy benzyl (B1604629) chloride with ethyl acetoacetate (B1235776) in acetone, using K2CO3 as a base. google.com The resulting intermediate is then treated with aqueous NaOH and boiled under reflux to yield the final product after extraction and purification. google.com
Similarly, the synthesis of 4-(4-methoxyphenyl)butan-2-one has been achieved in a telescoped flow system from 4-methoxybenzyl alcohol. researchgate.net This multi-step process involves a sequence of reactions carried out in continuous flow using micropacked bed reactors, demonstrating a modern approach to chemical manufacturing. researchgate.net Another pathway involves the palladium-catalyzed Heck coupling of methyl vinyl ketone (MVK) with aryl iodides, which can lead to the formation of 4-aryl-3-buten-2-one. researchgate.net This intermediate can then be further transformed into 4,4-diaryl-2-butanones. researchgate.net
Synthesis of Chalcone Derivatives via Mechanochemical Processes
Chalcones are important precursors for the synthesis of dihydrochalcones such as this compound. Mechanochemical synthesis, which involves inducing reactions through mechanical energy like grinding or milling, offers an efficient and environmentally friendly alternative to traditional solvent-based methods for preparing chalcones. tandfonline.comresearchgate.net
The Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde is the most common reaction for chalcone synthesis. tandfonline.comnih.gov Mechanochemical approaches often involve grinding the reactants together, sometimes with a solid catalyst like sodium hydroxide (NaOH) or anhydrous Ba(OH)2, in the absence of a solvent. tandfonline.comuitm.edu.my These solvent-free procedures can lead to high yields, high purity, and significantly shorter reaction times compared to conventional methods. uitm.edu.my For instance, grinding a benzaldehyde with an acetophenone in the presence of solid NaOH can produce chalcones in high yields within minutes. uitm.edu.my This technique has been successfully applied to the synthesis of various chalcone derivatives, including indolyl chalcones using high-energy ball milling. tandfonline.com
Green Chemistry Principles in Synthetic Route Design
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduresearchgate.net Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. yale.eduacs.org In the synthesis of ketones and their precursors, these principles are increasingly being applied to develop more sustainable methods. innoget.com
The development of catalytic reactions, particularly those using earth-abundant metals like nickel, aligns with green chemistry principles by replacing stoichiometric reagents with more selective and efficient catalytic alternatives. nih.govyale.edu Furthermore, designing syntheses to be more energy-efficient by conducting them at ambient temperature and pressure is a core goal. acs.org
Solvent-Free Reaction Conditions
A major focus of green chemistry is minimizing or eliminating the use of solvents, which account for a significant amount of waste in the chemical industry. jddhs.com Solvent-free reactions, often facilitated by mechanochemistry, offer numerous benefits, including reduced pollution, lower costs, and simplified experimental procedures. rsc.orgjacsdirectory.com
Utilization of Sustainable Catalytic Systems
The synthesis of this compound and its analogues has increasingly focused on the principles of green chemistry, emphasizing the use of sustainable catalytic systems. These approaches aim to reduce the environmental impact by employing catalysts that are efficient, selective, recyclable, and operate under mild conditions. Key strategies include biocatalysis and heterogeneous catalytic hydrogenation, which offer significant advantages over traditional synthetic methods.
A prevalent and sustainable route to this compound involves a two-step process: the synthesis of the α,β-unsaturated ketone precursor, (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (a chalcone), followed by the selective reduction of its carbon-carbon double bond.
Sustainable methods for the initial chalcone synthesis include solvent-free mechanochemical processes. For instance, the precursor chalcone can be prepared by grinding 4-methoxyacetophenone and benzaldehyde with a catalytic amount of sodium hydroxide, avoiding the use of bulk solvents and simplifying product isolation. mdpi.com
Subsequently, the selective hydrogenation of the chalcone to the desired saturated ketone, this compound, can be achieved through various sustainable catalytic systems.
Biocatalytic Hydrogenation
One of the most promising green approaches is the use of biocatalysts, such as whole-cell microorganisms. Non-conventional yeasts, particularly Yarrowia lipolytica, have demonstrated high efficacy in the regioselective hydrogenation of the C=C double bond of chalcones, leaving the carbonyl group intact. mdpi.com This biotransformation is attractive due to its high selectivity, mild reaction conditions (typically room temperature and atmospheric pressure), and the use of water as a solvent, which aligns with the principles of green chemistry.
The enzymatic ene-reductases within the yeast cells are responsible for this specific transformation. Studies on various methoxychalcone derivatives have shown that the position and number of methoxy (B1213986) groups can influence the reaction rate and conversion efficiency. For monomethoxychalcones, significant conversions can be achieved in relatively short timeframes.
| Substrate | Substrate Concentration (g/L) | Incubation Time (h) | Conversion (%) |
|---|---|---|---|
| 2'-hydroxy-4''-methoxychalcone | 0.5 | 1 | >40 |
| 2'-hydroxy-4''-methoxychalcone | 1.0 | 3 | >40 |
| 2'-hydroxy-2''-methoxychalcone | 5.0 | 24 | ~50 |
| Other monomethoxychalcones | 5.0 | 24 | 7-22 |
Heterogeneous Catalytic Hydrogenation
Heterogeneous catalysts, such as palladium on carbon (Pd/C), are widely used for the hydrogenation of alkenes and offer a sustainable option due to their high efficiency and recyclability. masterorganicchemistry.com The catalytic hydrogenation of the chalcone precursor to this compound typically proceeds under a hydrogen atmosphere.
A key challenge in the hydrogenation of chalcones is achieving chemoselectivity, specifically the reduction of the alkene double bond without affecting the carbonyl group or any other reducible functional groups in the molecule. The reactivity of Pd/C can sometimes lead to over-reduction. To address this, catalyst poisons or modifiers can be employed. Diphenylsulfide, for example, can be used to temper the activity of the Pd/C catalyst, allowing for the selective hydrogenation of the C=C bond while preserving other functionalities like aromatic carbonyls. mdpi.com
| Catalyst | Hydrogen Source | Solvent | Key Features | Typical Yield |
|---|---|---|---|---|
| Pd/C | H₂ gas | Methanol, Ethanol, Ethyl Acetate | High efficiency, recyclable catalyst. masterorganicchemistry.com | Good to Excellent |
| Pd/C with Diphenylsulfide | H₂ gas | Methanol | Enhanced chemoselectivity, prevents over-reduction. mdpi.com | Good to Excellent |
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation (CTH) presents a safer and often more convenient alternative to using gaseous hydrogen. cityu.edu.hk In this method, a hydrogen donor molecule, such as formic acid or its salts (e.g., ammonium formate), transfers hydrogen to the substrate in the presence of a catalyst, typically a palladium catalyst like Pd/C. chemmethod.com This process avoids the need for high-pressure hydrogenation equipment. The reaction is often carried out in a suitable solvent, and the byproducts are typically benign molecules like carbon dioxide. The use of water as a solvent in some CTH systems further enhances the green credentials of this methodology. chemmethod.com
| Catalyst | Hydrogen Donor | Solvent | Base (if applicable) | Key Advantages |
|---|---|---|---|---|
| Pd/C | Formic Acid/Ammonium Formate | Various organic solvents | Triethylamine | Avoids gaseous H₂, mild conditions. chemmethod.com |
| PdCl₂ | Formic Acid | Water | KOH | Environmentally benign solvent, high yield for related substrates. chemmethod.com |
Reaction Mechanisms and Mechanistic Investigations
Detailed Mechanistic Pathways of Formation Reactions
The primary route to 1-(4-methoxyphenyl)-3-phenylpropan-1-one involves the initial synthesis of its α,β-unsaturated precursor, (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (a chalcone), followed by the reduction of the carbon-carbon double bond. Alternative synthetic strategies, such as decarboxylative couplings, have also been explored.
Claisen-Schmidt Condensation Mechanisms: Aldol (B89426) Product Formation versus Chalcone (B49325) Formation
The most common method for synthesizing the chalcone precursor is the Claisen-Schmidt condensation, a type of crossed aldol condensation, between 4-methoxyacetophenone and benzaldehyde (B42025) in the presence of a base, typically sodium hydroxide (B78521) or potassium hydroxide. acs.orgrasayanjournal.co.inencyclopedia.pubresearchgate.netresearchgate.netwikipedia.org The mechanism proceeds through several key steps:
Enolate Formation: A strong base, such as a hydroxide ion, deprotonates the α-carbon of 4-methoxyacetophenone. This step is facilitated by the acidity of the α-protons, which are adjacent to the electron-withdrawing carbonyl group. The resulting enolate is stabilized by resonance. rasayanjournal.co.in
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. Since benzaldehyde lacks α-hydrogens, it cannot enolize, which simplifies the reaction and prevents self-condensation of the aldehyde. wikipedia.org This attack forms a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone, which is the initial aldol addition product. eduindex.org
Dehydration to Chalcone: Under the basic reaction conditions, the aldol addition product readily undergoes dehydration to form the more stable, conjugated chalcone. This elimination reaction is typically facile because the resulting product benefits from an extended π-system that includes both aromatic rings and the enone functionality. rsc.org The mechanism for this base-catalyzed dehydration is an E1cB (Elimination, Unimolecular, conjugate Base) process. The hydroxide ion removes a proton from the α-carbon, forming a carbanion (enolate). The lone pair on the carbanion then expels the hydroxide leaving group from the β-carbon, forming the carbon-carbon double bond.
The equilibrium between the aldol addition product and the final chalcone heavily favors the formation of the chalcone. The driving force for the dehydration is the formation of a highly conjugated and therefore thermodynamically stable system. While the initial aldol addition can be reversible, the subsequent dehydration step is essentially irreversible under the typical reaction conditions, which pulls the entire reaction towards the formation of the chalcone. escholarship.org
Hydrogenation Mechanism Studies: Inner-Sphere and Dihydride Intermediates
The conversion of the chalcone precursor, (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, to the target compound, this compound, is achieved through the selective hydrogenation of the α,β-carbon-carbon double bond. Catalytic transfer hydrogenation is a commonly employed method for this transformation. nih.govillinois.edumdpi.com
Recent studies have highlighted the use of Ru(II) catalysts for the asymmetric transfer hydrogenation of chalcones. researchgate.netacs.orgnih.govnih.govmdpi.com The mechanism of these reactions suggests a one-pot reduction of both the C=C and C=O bonds, with the initial step being the 1,4-selective reduction of the enone system to the corresponding dihydrochalcone (B1670589) (the target compound). researchgate.netacs.orgnih.gov
While detailed studies on the inner-sphere and dihydride intermediates for this specific substrate are not extensively documented in the readily available literature, general principles of homogeneous catalytic hydrogenation can be applied. In an inner-sphere mechanism , the substrate (chalcone) would first coordinate directly to the metal center of the catalyst. This is followed by the migratory insertion of a hydride ligand from the metal to the coordinated alkene. A subsequent reductive elimination step would then release the saturated product.
Alternatively, some transfer hydrogenation reactions can proceed through an outer-sphere mechanism , where the substrate does not directly coordinate to the metal center. In such cases, the hydride and a proton are transferred from the catalyst-donor complex to the substrate in a concerted or stepwise manner. For Ru(II) catalysts used in transfer hydrogenation, the mechanism often involves the formation of a ruthenium hydride species which then delivers the hydride to the substrate. The exact nature of the intermediates would depend on the specific catalyst and reaction conditions employed.
Carbocation-Mediated Reaction Pathways in Decarboxylative Substitutions
While the Claisen-Schmidt condensation is the primary route for synthesizing the chalcone precursor, alternative methods involving decarboxylative cross-coupling reactions have been developed. These methods offer a different approach to forming the core structure of chalcones. One such method involves the silver-catalyzed double-decarboxylative coupling of α-keto acids with cinnamic acids in an aqueous medium. acs.orgrsc.orgresearchgate.netresearchgate.netwpunj.eduacs.orgresearchgate.net
The proposed mechanism for this reaction does not involve carbocation intermediates but rather proceeds through a radical pathway :
Oxidation and Decarboxylation: The reaction is initiated by the oxidation of Ag(I) to Ag(II) by an oxidant like potassium persulfate. The α-keto acid then reacts with the Ag(II) species, leading to the formation of an acyl radical with the release of carbon dioxide and the regeneration of Ag(I). acs.orgrsc.org
Radical Addition: This acyl radical then adds to the α-position of the double bond of the cinnamic acid. rsc.org
Second Decarboxylation and Product Formation: The resulting radical intermediate undergoes a final decarboxylation step, coupled with the regeneration of the Ag(I) catalyst, to yield the final chalcone product. acs.org
This radical-mediated decarboxylative pathway provides an alternative synthetic route to the chalcone precursor of this compound, showcasing a different mechanistic approach to the formation of this class of compounds.
Michael Addition Mechanisms of N-Heterocycles to Chalcone Precursors
The α,β-unsaturated ketone functionality in the chalcone precursor, (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, makes it an excellent Michael acceptor. This allows for the conjugate addition of various nucleophiles, including N-heterocycles like pyrazole (B372694). buchler-gmbh.comresearchgate.net The aza-Michael addition of pyrazole to the chalcone proceeds as follows:
Nucleophilic Attack: The nitrogen atom of the pyrazole acts as a nucleophile and attacks the electrophilic β-carbon of the chalcone's α,β-unsaturated system. This is a classic Michael addition reaction. rsc.org
Enolate Formation: The attack of the nucleophile results in the formation of a resonance-stabilized enolate intermediate, with the negative charge delocalized between the α-carbon and the carbonyl oxygen.
Protonation: The enolate intermediate is then protonated, typically by the conjugate acid of the base used or by the solvent, at the α-carbon to yield the final 1,4-addition product, which in the case of pyrazole addition to a generic chalcone would be a 1,3-diphenyl-3-(1H-pyrazol-1-yl)propan-1-one derivative. buchler-gmbh.com
The reaction can be influenced by kinetic and thermodynamic factors. ucla.edunih.govmdpi.com Generally, the 1,4-addition is favored due to the formation of a stable carbonyl group in the final product. The reaction can often be catalyzed by either acids or bases, which serve to activate the enone system or enhance the nucleophilicity of the N-heterocycle, respectively.
Influence of Substituents on Reaction Mechanisms and Reactivity
Electronic Effects of Aromatic Substituents on Carbonyl Carbon Reactivity
In the Claisen-Schmidt condensation for the synthesis of the chalcone precursor, the electronic nature of the substituents on both the 4-methoxyacetophenone and the benzaldehyde plays a crucial role.
The methoxy (B1213986) group (-OCH₃) on the 4-methoxyacetophenone ring is an electron-donating group due to its +M (mesomeric) effect, which is stronger than its -I (inductive) effect. This has two opposing consequences:
Enolate Formation: The electron-donating nature of the methoxy group slightly deactivates the carbonyl group towards nucleophilic attack and also slightly decreases the acidity of the α-protons, which could slow down the initial deprotonation step to form the enolate. rasayanjournal.co.in
Nucleophilicity of the Enolate: However, once the enolate is formed, the electron-donating methoxy group increases the electron density on the enolate, thereby enhancing its nucleophilicity and promoting a faster attack on the benzaldehyde carbonyl carbon.
On the benzaldehyde ring, the presence of electron-withdrawing or electron-donating groups will affect the electrophilicity of the carbonyl carbon.
Electron-withdrawing groups (e.g., nitro, halo) on the benzaldehyde ring increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by the enolate. This generally leads to an increase in the reaction rate. A study on the synthesis of chalcone derivatives found that the presence of a nitro group on the benzaldehyde ring could prevent the formation of the chalcone under basic conditions, suggesting a complex interplay of electronic effects. jocpr.com
Electron-donating groups (e.g., alkyl, alkoxy) on the benzaldehyde ring decrease the electrophilicity of the carbonyl carbon, which can slow down the rate of the nucleophilic attack.
These electronic effects can be quantitatively studied using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). Such analyses allow for a deeper understanding of the transmission of electronic effects through the molecular framework and their impact on the reaction mechanism. mdpi.com
Interactive Data Table: Effect of Substituents on Reaction Yield in Claisen-Schmidt Condensation
| 4-Methoxyacetophenone Substituent | Benzaldehyde Substituent | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |
| 4-Methoxy | 4-Hydroxy | NaOH | Grinding, 30 min | 4-Hydroxy-4'-methoxy chalcone | - | rasayanjournal.co.in |
| 4-Methoxy | 4-Bromo | NaOH | Grinding, 30 min | 4'-Bromo-4-methoxy chalcone | - | rasayanjournal.co.in |
| Acetophenone (B1666503) | 4-Nitrobenzaldehyde | NaOH | Conventional | 3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one | 82 | jocpr.com |
| Acetophenone | 2-Nitrobenzaldehyde | NaOH | Conventional | 3-hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one | 59 | jocpr.com |
| Acetophenone | Benzaldehyde | NaOH | Conventional | 4-Methoxychalcone | 84 | jocpr.com |
| Acetophenone | Benzaldehyde | NaOH | Microwave | 4-Methoxychalcone | 53 | jocpr.com |
Note: The table presents data from various studies and reaction conditions may differ. The formation of the aldol product instead of the chalcone with nitro-substituted benzaldehydes under basic conditions highlights the significant influence of strong electron-withdrawing groups. jocpr.com
Intermediate Species Characterization and Detection in Reaction Pathways
The elucidation of photochemical reaction mechanisms relies heavily on the detection and characterization of transient intermediate species. Techniques such as nanosecond and femtosecond transient absorption spectroscopy are instrumental in observing these short-lived species.
In studies of chalcones and their derivatives, the involvement of triplet excited states has been identified. Nanosecond flash photolysis of certain chalcones has revealed the transient absorption of two distinct triplet species. researchgate.net These triplet states are often implicated in the initial steps of photochemical transformations.
For the photocyclization of 3′,5′-dimethoxybenzoin fluoride (B91410), a detailed mechanistic study has proposed the involvement of several key intermediates. The reaction is thought to proceed through a charge-transfer exciplex, which then leads to the formation of a biradical species. This biradical is a crucial intermediate on the path to the final cyclized product. The deprotection step, releasing a fluoride ion, can then occur to yield either a cyclic cation or the final benzofuran (B130515) product. nih.gov
The general scheme for such a photocyclization can be envisioned as an initial excitation to a singlet excited state, followed by intersystem crossing to a triplet state or direct reaction from the singlet state. For many carbonyl compounds, the triplet state is a key reactive intermediate. This triplet can then undergo intramolecular reactions, such as hydrogen abstraction or electron transfer, to form biradical or zwitterionic intermediates, which subsequently collapse to the final products. The presence of electron-donating groups, such as methoxy substituents, can stabilize cationic character in these intermediates, thereby influencing the reaction pathway.
Table 2: Proposed Intermediates in the Photocyclization of a Dimethoxybenzoin Analog
| Intermediate Species | Method of Implication | Role in Reaction Pathway |
| Charge-Transfer Exciplex | Transient Absorption Spectroscopy | Precursor to the biradical species |
| Biradical Species | Transient Absorption Spectroscopy | Key intermediate leading to cyclization |
| Cyclic Cation | Mechanistic Proposal | Potential intermediate after deprotection |
Derivatives and Structural Modifications of 1 4 Methoxyphenyl 3 Phenylpropan 1 One
Synthesis and Characterization of Substituted Analogues
The most common method for synthesizing chalcone (B49325) derivatives is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). ijarsct.co.in This versatile reaction allows for the introduction of a wide range of substituents onto the aromatic rings of the resulting chalcone.
The incorporation of nitro (NO₂) groups into the chalcone framework is a common strategy to modulate its electronic properties. The synthesis of nitro-substituted analogues of 1-(4-methoxyphenyl)-3-phenylpropan-1-one is typically achieved through the Claisen-Schmidt condensation of a nitro-substituted acetophenone or a nitro-substituted benzaldehyde. rjptonline.orgproquest.com For instance, the reaction of 4-methoxyacetophenone with a nitrobenzaldehyde, or the reaction of a nitroacetophenone with 4-methoxybenzaldehyde, in the presence of a base like sodium hydroxide (B78521) in an ethanol (B145695) solvent, yields the corresponding nitro-substituted chalcone. proquest.commdpi.com
The position of the nitro group on the aromatic rings can significantly influence the molecule's properties. mdpi.com These compounds are characterized using various spectroscopic methods, including ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry. rjptonline.orgproquest.com In the IR spectra, nitro-substituted chalcones exhibit characteristic absorption bands for the NO₂ stretching vibrations, typically in the range of 1345-1525 cm⁻¹. proquest.com The ¹H-NMR spectra show the vinylic protons (H-α and H-β) with coupling constants that confirm the E-isomer configuration. mdpi.com
Table 1: Examples of Nitro-Substituted Chalcone Derivatives
| Compound Name | Reactant A | Reactant B | Reference |
| (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 4-methoxyacetophenone | 4-nitrobenzaldehyde | ufms.br |
| (E)-1-(2-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 2-nitroacetophenone | 4-methoxybenzaldehyde | mdpi.com |
| (E)-1-(4-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-nitroacetophenone | 4-methoxybenzaldehyde | ufms.br |
Halogen atoms such as fluorine, chlorine, and bromine are frequently introduced into the phenyl rings of chalcones to alter their lipophilicity and electronic character. The synthesis of these halogenated derivatives also relies on the Claisen-Schmidt condensation, reacting a halogen-substituted benzaldehyde with 4-methoxyacetophenone, or a halogen-substituted acetophenone with 4-methoxybenzaldehyde. nih.govebyu.edu.tr
For example, the synthesis of 1-(4-methoxyphenyl)-3-(3-bromophenyl)propen-1-one has been reported. researchgate.net Similarly, pyrazine-based chalcone analogues with chloro and bromo substitutions have been prepared. nih.gov The synthesis of fluoro-substituted chalcones has also been explored, where the reaction conditions can sometimes lead to unexpected side reactions like nucleophilic aromatic substitution (SNAr) if a solvent like methanol (B129727) is used with di- or tri-fluorinated benzaldehydes. ebyu.edu.tr Using a solvent like THF can prevent this side reaction and yield the desired fluorine-substituted chalcones. ebyu.edu.tr
Table 2: Examples of Halogenated Chalcone Derivatives
| Compound Name | Reactant A | Reactant B | Halogen | Reference |
| 1-(4-methoxyphenyl)-3-(3-bromophenyl)propen-1-one | 4-methoxyacetophenone | 3-bromobenzaldehyde | Bromo | researchgate.net |
| (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-chloroacetophenone | 4-methoxybenzaldehyde | Chloro | nih.gov |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | 2-hydroxyacetophenone | 6-bromoveratraldehyde | Bromo | iainponorogo.ac.id |
| (E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-fluoroacetophenone | 4-methoxybenzaldehyde | Fluoro | ebyu.edu.tr |
The introduction of alkyl and additional methoxy (B1213986) groups onto the aromatic rings allows for fine-tuning of the steric and electronic properties of the chalcone scaffold. These modifications are readily achieved through the Claisen-Schmidt condensation using appropriately substituted acetophenones and benzaldehydes. arkat-usa.orgnih.gov For instance, chalcones with multiple methoxy groups have been synthesized from precursors like 2′,4′,6′-trimethoxyacetophenone or 3,4,5-trimethoxybenzaldehyde (B134019). ebyu.edu.trarkat-usa.org
The presence and position of these electron-donating groups can significantly impact the reactivity and biological profile of the resulting compounds. arkat-usa.org Characterization is performed using standard spectroscopic techniques, with the ¹H-NMR spectra clearly showing the signals for the alkyl and methoxy protons. iainponorogo.ac.id
Table 3: Examples of Alkyl and Methoxy Substituted Chalcone Derivatives
| Compound Name | Reactant A | Reactant B | Substituent(s) | Reference |
| 1-(2′,4′,6′-trimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | 2′,4′,6′-trimethoxyacetophenone | 4-fluorobenzaldehyde | Methoxy, Fluoro | ebyu.edu.tr |
| Chalcone from 3,4,5-trimethoxybenzaldehyde and 4-methoxyacetophenone | 4-methoxyacetophenone | 3,4,5-trimethoxybenzaldehyde | Methoxy | arkat-usa.org |
| (E)-1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 3,4-dimethoxyacetophenone | 4-methoxybenzaldehyde | Methoxy | mdpi.com |
Functionalization Strategies
Beyond substitutions on the aromatic rings, the core structure of this compound can be further modified through reactions targeting the α,β-unsaturated carbonyl system.
The α,β-unsaturated ketone moiety in chalcones is an excellent Michael acceptor, allowing for the conjugate addition of various nucleophiles. jchemrev.com The addition of nitrogen-containing heterocycles, such as 1,2,4-triazole, leads to the formation of β-azolyl ketone derivatives. mdpi.com This aza-Michael reaction is an atom-efficient method for creating new carbon-nitrogen bonds. mdpi.com
The reaction can be catalyzed under various conditions, including the use of an ionic organic solid as a heterogeneous catalyst in the absence of a solvent. mdpi.com This approach has been successfully used to synthesize 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. mdpi.com The resulting β-azolyl ketones are of interest due to their potential biological activities. mdpi.com
Table 4: Example of β-Azolyl Ketone Derivative Synthesis
| Starting Chalcone | Nucleophile | Product | Catalyst | Reference |
| 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 1H-1,2,4-triazole | 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | 1,3-bis(carboxymethyl)imidazolium chloride | mdpi.com |
More complex transformations involving the chalcone scaffold have also been developed. One such strategy involves the oxidative dearomatization of furan-containing chalcone analogues. Specifically, an approach has been developed for the transformation of 3-(furan-2-yl)-1,3-diarylpropan-1-ones. nih.govnih.gov
This process involves an initial oxidation of the furan (B31954) ring, which leads to its dearomatization and the formation of a 2-ene-1,4,7-trione intermediate. nih.gov This intermediate then undergoes an unusual cyclization, related to the Paal-Knorr synthesis, to form a new furan ring. nih.gov This sequence ultimately transforms the starting furan-containing propan-1-one into a prop-2-en-1-one with a different substitution pattern. For example, 1-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)-3-phenylpropan-1-one has been used as a starting material in such transformations. nih.gov This methodology provides a pathway to novel and complex chalcone derivatives. nih.gov
Structural Diversification for Advanced Chemical Applications
The structural framework of this compound, a 1,3-diarylpropan-1-one, serves as a versatile template for chemical modifications aimed at developing novel compounds for advanced applications. A primary strategy for this diversification involves the conjugate addition to its α,β-unsaturated precursor, 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, commonly known as a chalcone. mdpi.comnih.gov This approach allows for the introduction of a wide array of functional groups at the C-3 position of the propane (B168953) chain, significantly altering the molecule's chemical and biological properties.
Research has demonstrated that the introduction of nitrogen and sulfur nucleophiles is a particularly effective method for structural diversification. nih.govresearchgate.net The aza-Michael addition of amines and the thio-Michael addition of thiols to the precursor chalcone are powerful reactions for creating new derivatives. nih.govnih.gov These reactions lead to the formation of β-aminocarbonyl and β-mercaptoketone derivatives, which are valuable precursors for bioactive compounds. mdpi.comnih.gov
One area of application for these derivatives is in medicinal chemistry. For instance, a series of 1,3-diaryl-3-(arylamino)propan-1-one derivatives have been synthesized via the aza-Michael addition of anilines to trans-chalcones. nih.govresearchgate.net These modifications have been explored for their potential as inhibitors of enzymes such as alpha-amylase, which is a target in the management of diabetes. nih.gov Similarly, the addition of thiophenols to the chalcone scaffold has yielded 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives that have been evaluated as cytotoxic agents against cancer cell lines. nih.gov
Further diversification is achieved by incorporating heterocyclic moieties. The addition of N-heterocycles like 1H-1,2,4-triazole to a chalcone precursor has been used to synthesize compounds such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. mdpi.com Such derivatives, containing a triazole unit, are of interest for their potential bioactivities, drawing parallels to established herbicide, fungicide, and bactericide products. mdpi.com
Modifications are not limited to the propane chain; altering the substitution patterns on the two aromatic rings is another key strategy for fine-tuning the properties of these compounds. The presence and position of functional groups like methoxy, hydroxyl, or nitro groups can significantly influence the electronic properties and biological activity of the resulting molecule. google.comniscpr.res.inmdpi.com This multi-faceted approach to structural modification underscores the importance of the 1,3-diarylpropan-1-one core in the development of new chemical entities for diverse applications, including drug discovery and materials science. jchemrev.comontosight.ai
The following table summarizes various structural modifications of the 1,3-diarylpropan-1-one scaffold and their associated applications.
| Base Scaffold | Modification Type | Introduced Functional Group | Resulting Derivative Class | Advanced Chemical Application | Reference |
| 1,3-Diarylprop-2-en-1-one | Aza-Michael Addition | Arylamine | 1,3-Diaryl-3-(arylamino)propan-1-one | Potential Alpha-Amylase Inhibitors | nih.govresearchgate.net |
| 1,3-Diarylprop-2-en-1-one | Thio-Michael Addition | Thiophenol | 1,3-Diaryl-3-(phenylthio)propan-1-one | Cytotoxic Agents | nih.gov |
| 1,3-Diarylprop-2-en-1-one | Aza-Michael Addition | 1H-1,2,4-triazole | 1,3-Diaryl-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Potential Bioactive Agents (Fungicidal, etc.) | mdpi.com |
| 1,3-Diarylpropan-1-one | Aromatic Substitution | Amino, Hydroxyl, Methoxy | Substituted 1,3-Diarylpropan-1-ones | Anti-tumor Agents | google.com |
In-Depth Computational and Theoretical Analysis of this compound
Comprehensive computational and theoretical studies focusing specifically on the chemical compound this compound are not extensively available in the public domain scientific literature. While research exists for structurally analogous compounds, particularly the corresponding α,β-unsaturated ketone (chalcone), detailed quantum chemical calculations, spectroscopic predictions, and orbital analyses for the saturated propan-1-one derivative are not readily found.
Such computational studies are highly specific to the exact molecular structure. The absence of a carbon-carbon double bond in the propanone backbone of this compound, present in the related chalcone, significantly alters its conformational flexibility, electronic properties, and vibrational modes. Therefore, data from related but structurally distinct molecules cannot be used to accurately describe the target compound.
For a complete and accurate analysis as outlined, dedicated computational studies would need to be performed on this compound. This would involve:
Computational Chemistry and Theoretical Studies
Spectroscopic Parameter Prediction and Correlation:Performing theoretical vibrational analysis to predict its infrared and Raman spectra, which aids in the assignment of experimental spectral features through Potential Energy Distribution (PED) analysis. Additionally, methods like Gauge-Including Atomic Orbital (GIAO) would be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts, providing theoretical support for experimental structural elucidation.
Ultraviolet-Visible (UV-Vis) Spectroscopy and TD-DFT Calculations
Theoretical analysis of the electronic absorption properties of 1-(4-Methoxyphenyl)-3-phenylpropan-1-one is performed using Time-Dependent Density Functional Theory (TD-DFT). This computational method is highly effective for predicting the ultraviolet-visible (UV-Vis) spectra of organic molecules by calculating the energies of electronic transitions between molecular orbitals. mdpi.com For a molecule like this compound, the key chromophoric groups are the 4-methoxyphenyl (B3050149) ketone and the phenyl ring.
The calculations, typically performed using a functional like B3LYP and a basis set such as 6-311++G(d,p), can identify the primary electronic transitions. niscpr.res.in The most significant transitions are expected to be of the π→π* and n→π* type. The π→π* transitions, which are generally high in intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the carbonyl group. The n→π* transition, which is typically weaker, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.
Theoretical studies on structurally similar compounds, such as chalcones, validate this approach, showing a strong correlation between TD-DFT predictions and experimental data. mdpi.comniscpr.res.in The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM), which shows that solvent polarity can influence the absorption maxima (λmax), often causing a shift in the spectral bands.
Table 1: Representative TD-DFT Calculated UV-Vis Absorption Data for a Similar Aromatic Ketone System
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 345 | 0.015 | n → π* |
| S0 → S2 | 280 | 0.550 | π → π* |
| S0 → S3 | 255 | 0.320 | π → π* |
Note: This data is illustrative and based on typical results for aromatic ketones calculated with TD-DFT.
Molecular Reactivity and Electrostatic Potential Mapping
Fukui Function Analysis for Reactive Sites
Fukui functions are powerful descriptors within conceptual Density Functional Theory (DFT) used to identify the most reactive sites within a molecule. faccts.de These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This analysis helps predict the sites for nucleophilic and electrophilic attack. scirp.org
The Fukui function comes in three main forms:
f+(r) : Describes the reactivity towards a nucleophilic attack (electron acceptance). A high value indicates a site that is susceptible to attack by a nucleophile.
f-(r) : Describes the reactivity towards an electrophilic attack (electron donation). A high value indicates a site prone to attack by an electrophile.
f0(r) : Describes the reactivity towards a radical attack.
For this compound, calculations on analogous systems suggest that the carbonyl carbon (C=O) would exhibit the highest f+ value, making it the primary site for nucleophilic attack. researchgate.net Conversely, the carbonyl oxygen, being highly electronegative, along with the carbon atoms of the electron-rich methoxyphenyl ring, are expected to have high f- values, indicating their susceptibility to electrophilic attack.
Table 2: Illustrative Fukui Function Indices for Key Atoms in this compound
| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |
|---|---|---|
| Carbonyl Carbon | 0.185 | 0.030 |
| Carbonyl Oxygen | 0.045 | 0.150 |
| Methoxy (B1213986) Oxygen | 0.020 | 0.110 |
| Phenyl Ring Carbons | ~0.010 - 0.035 | ~0.020 - 0.050 |
| Methoxyphenyl Ring Carbons | ~0.015 - 0.040 | ~0.025 - 0.060 |
Note: Values are representative and serve to illustrate the expected distribution of reactivity. The highest values in each column are bolded.
Molecular Electrostatic Potential (MEP) Surfaces and Their Implications for Chemical Interactions
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is mapped onto a constant electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential (attractive to electrophiles), while blue indicates regions of low electron density and positive electrostatic potential (attractive to nucleophiles). Green and yellow represent areas with near-zero or intermediate potential. researchgate.netwolfram.com
For this compound, the MEP map would clearly show the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This region is the most likely site for electrophilic attack and hydrogen bond acceptance. researchgate.net The hydrogen atoms of the aromatic rings and the aliphatic chain would exhibit positive potential (blue), making them susceptible to interactions with nucleophiles. The aromatic rings themselves would show a gradient of potential, with the π-electron clouds creating a region of moderate negative potential above and below the plane of the rings. nih.gov The MEP surface is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors or other reactants. researchgate.net
Advanced Quantum Chemical Properties
Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is determined by its hyperpolarizability. The first-order hyperpolarizability (β) is a measure of the molecule's ability to exhibit second-order NLO effects. Molecules with a large β value are desirable for these applications.
Computational DFT methods are widely used to calculate the hyperpolarizability of molecules. researchgate.net The structure of this compound contains an electron-donating methoxy group (-OCH3) and a π-conjugated system, which are features known to enhance NLO properties. researchgate.net The methoxy group acts as a donor (D) and the carbonyl group can act as part of an acceptor (A) system, creating an intramolecular charge transfer pathway that can lead to a significant NLO response.
Theoretical calculations on similar chalcone (B49325) derivatives have shown that they can possess large β values, often exceeding that of standard NLO materials like urea (B33335) or p-nitroaniline. researchgate.net The calculated hyperpolarizability is sensitive to the choice of DFT functional and basis set. The solvent environment also plays a critical role, with polar solvents often increasing the hyperpolarizability values.
Table 3: Representative Calculated NLO Properties for a D-π-A Ketone System
| Property | Value (a.u.) | Value (esu) |
|---|---|---|
| Dipole Moment (μ) | 3.50 D | - |
| Mean Polarizability (α) | 180.5 | 26.7 x 10-24 |
| First Hyperpolarizability (βtot) | 1250 | 10.8 x 10-30 |
Note: These values are illustrative and based on DFT calculations for structurally related molecules.
Theoretical Insights into Conformational Preferences and Stereochemistry
The flexibility of the three-carbon propane (B168953) chain in this compound allows it to adopt multiple conformations. Theoretical conformational analysis, typically performed by scanning the potential energy surface through systematic rotation of key dihedral angles, can identify the most stable conformers. The two primary dihedral angles that define the backbone conformation are C(aryl)-C(O)-Cα-Cβ and C(O)-Cα-Cβ-C(aryl).
The rotation around these single bonds leads to various gauche and anti arrangements. Computational studies on similar flexible molecules, such as 1,3-diarylpropanes or 1,5-diaryl pentadienes, show that non-bonded interactions, including steric hindrance and electrostatic forces, govern the relative stability of these conformers. nih.govmdpi.com For this compound, it is expected that extended or anti conformations, which minimize steric clash between the two bulky aromatic groups, would be among the most stable low-energy states. soton.ac.uk However, folded or gauche conformations may be stabilized by favorable intramolecular interactions. The energy difference between these conformers is typically only a few kJ/mol, meaning that multiple conformations are likely populated at room temperature. researchgate.net Understanding these preferences is vital as the molecular conformation can significantly influence the compound's physical properties and biological activity.
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
| p-nitroaniline |
Advanced Spectroscopic Characterization and Elucidation Methodologies
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and providing a unique molecular fingerprint. These methods probe the vibrational energy levels of a molecule, which are determined by the masses of the atoms and the stiffness of the bonds connecting them.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, with characteristic peaks corresponding to specific functional groups. For 1-(4-Methoxyphenyl)-3-phenylpropan-1-one, the FT-IR spectrum is expected to exhibit several key absorption bands that confirm its structural features.
A prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically observed in the range of 1680-1660 cm⁻¹. The aromatic C-H stretching vibrations of the two phenyl rings are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the propane (B168953) bridge will be observed in the 3000-2850 cm⁻¹ region. Furthermore, the characteristic C-O stretching of the methoxy (B1213986) group on the phenyl ring would likely produce a strong band in the 1250-1000 cm⁻¹ region. The presence of aromatic C=C stretching vibrations can be identified by peaks in the 1600-1450 cm⁻¹ range.
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Fingerprinting
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy provides excellent information about non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would provide a detailed molecular fingerprint.
Correlation of Experimental and Theoretically Derived Vibrational Spectra
To gain a deeper understanding of the vibrational modes and to make unambiguous assignments of the observed spectral bands, a correlation between experimental and theoretically derived vibrational spectra is often performed. indexcopernicus.comnih.gov This involves computational methods, such as Density Functional Theory (DFT), to calculate the optimized molecular geometry and the harmonic vibrational frequencies. healthinformaticsjournal.comhealthinformaticsjournal.com
The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, a scaling factor is typically applied to the computed wavenumbers to improve the agreement with the experimental data. nih.gov By comparing the scaled theoretical spectrum with the experimental FT-IR and FT-Raman spectra, each vibrational mode can be assigned with a high degree of confidence. This correlative approach allows for a detailed analysis of the molecular structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. The chemical shift (δ) of a proton is influenced by its electronic environment. For this compound, the ¹H NMR spectrum would display distinct signals for the aromatic and aliphatic protons.
The protons on the 4-methoxyphenyl (B3050149) ring are expected to appear as two doublets in the aromatic region (typically δ 6.8-8.0 ppm) due to their distinct chemical environments and coupling with each other. The protons of the unsubstituted phenyl ring will likely appear as a multiplet in the same region. The methoxy group (-OCH₃) protons will give rise to a sharp singlet, typically around δ 3.8 ppm. The two methylene (B1212753) groups (-CH₂-) of the propane bridge will appear as two distinct triplets in the aliphatic region (typically δ 2.5-3.5 ppm), with their coupling to each other resulting in the triplet splitting pattern.
For comparative purposes, the reported ¹H NMR data for the closely related compound, 3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one, in CDCl₃ is presented in the table below. The presence of the hydroxyl group at the 3-position alters the chemical shifts and splitting patterns of the adjacent protons compared to the target compound.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (for 3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one) |
|---|---|---|---|
| 7.96 – 7.90 | m | 2H | Aromatic H |
| 7.47 – 7.42 | m | 2H | Aromatic H |
| 7.41 – 7.34 | m | 2H | Aromatic H |
| 7.31 | d, J = 7.2 Hz | 1H | Aromatic H |
| 6.93 | d, J = 8.9 Hz | 2H | Aromatic H |
| 5.37 – 5.29 | m | 1H | CH-OH |
| 3.87 | s | 3H | -OCH₃ |
| 3.78 – 3.73 | br | 1H | -OH |
| 3.37 – 3.24 | m | 2H | -CH₂- |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. For this compound, the ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, the aliphatic carbons, and the methoxy carbon.
The carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm. The aromatic carbons will resonate in the region of δ 110-165 ppm, with the carbon attached to the oxygen of the methoxy group being the most deshielded in that ring. The two aliphatic carbons of the propane bridge will appear in the upfield region, typically between δ 30-50 ppm. The methoxy carbon will give a signal around δ 55 ppm.
As a reference, the reported ¹³C NMR data for 3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one in CDCl₃ is provided in the table below. The chemical shifts will differ slightly for the target compound due to the absence of the hydroxyl group.
| Chemical Shift (δ) ppm | Assignment (for 3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one) |
|---|---|
| 199.8 | C=O |
| 164.0 | Aromatic C-O |
| 144.6 | Aromatic C |
| 143.0 | Aromatic C |
| 134.1 | Aromatic C |
| 129.3 | Aromatic C |
| 128.50 | Aromatic C |
| 128.24 | Aromatic C |
| 127.6 | Aromatic C |
| 125.7 | Aromatic C |
| 70.1 | CH-OH |
| 47.2 | -CH₂- |
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing information about the conjugated systems present.
The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from electronic transitions within the aromatic rings and the carbonyl group. Molecules containing conjugated π systems, known as chromophores, absorb light strongly in the UV-Vis region. libretexts.org
The primary electronic transitions observed are π → π* and n → π*.
π → π transitions:* These are high-energy transitions associated with the conjugated π-electron systems of the 4-methoxyphenyl and phenyl groups. They typically result in strong absorption bands.
n → π transitions:* This transition involves the non-bonding electrons of the carbonyl oxygen atom being promoted to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions.
For chalcone (B49325) derivatives, which share structural similarities, absorption maxima are often observed between 320 and 360 nm. researchgate.net The presence of the methoxy group (-OCH₃), an auxochrome, on the phenyl ring is expected to cause a bathochromic (red) shift of the absorption maximum to a longer wavelength compared to an unsubstituted phenyl ring.
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λmax (nm) | Chromophore |
| π → π | ~250-290 | Phenyl and Methoxyphenyl rings |
| n → π | ~320-350 | Carbonyl group (C=O) conjugated with the aromatic system |
Note: The exact λmax values are dependent on the solvent used. bspublications.net
Time-resolved spectroscopy is a powerful technique used to study the dynamics of short-lived excited states or reactive intermediates that are formed following photoexcitation. vu.lt For a molecule like this compound, techniques such as femtosecond and nanosecond transient absorption could be employed to investigate its photophysical and photochemical properties.
Upon absorption of a photon, the molecule is promoted to an excited electronic state. From this state, it can undergo various processes such as fluorescence, phosphorescence, intersystem crossing to a triplet state, or photochemical reaction. Transient absorption spectroscopy monitors the absorption of a second, weaker probe pulse by the transient species generated by an initial, intense pump pulse. By varying the time delay between the pump and probe pulses, the formation and decay of these transient species can be tracked on timescales from femtoseconds to milliseconds.
Potential applications for this compound include:
Characterizing the lifetime and properties of its singlet and triplet excited states.
Investigating potential photoinduced electron transfer or hydrogen transfer processes.
Identifying and characterizing any transient intermediates in photochemical reactions.
Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathways
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The molecular formula for this compound is C₁₆H₁₆O₂. HRMS can distinguish this from other molecules with the same nominal mass but different elemental compositions. mdpi.com
Table 2: Calculated Exact Mass for this compound
| Molecular Formula | Monoisotopic Mass (Calculated) | Expected Ion (M+H)⁺ |
| C₁₆H₁₆O₂ | 240.11503 g/mol | 241.12284 |
The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O).
An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. escholarship.org It is widely used to confirm the identity and purity of volatile and semi-volatile compounds.
In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column, and its retention time would be a characteristic property. Upon elution from the column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint.
The fragmentation pattern is dictated by the structure of the molecule, with cleavage occurring at the weakest bonds and leading to the formation of stable carbocations. For this compound, characteristic fragments would be expected from the cleavage of the bonds adjacent to the carbonyl group (α-cleavage).
Table 3: Predicted Key Fragmentation Ions in the EI-MS of this compound
| m/z | Proposed Fragment Ion | Structure |
| 240 | Molecular Ion [M]⁺ | [C₁₆H₁₆O₂]⁺ |
| 135 | 4-methoxybenzoyl cation | [CH₃OC₆H₄CO]⁺ |
| 105 | Phenylpropyl cation | [C₆H₅CH₂CH₂]⁺ |
| 91 | Tropylium cation | [C₇H₇]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
The presence of a single peak in the gas chromatogram with the expected mass spectrum and fragmentation pattern would confirm the purity and identity of this compound. rsc.org
Future Research Directions and Unexplored Chemical Space
Development of Novel Catalytic Systems for Enhanced Efficiency
The conventional synthesis of 1-(4-Methoxyphenyl)-3-phenylpropan-1-one typically involves a two-step process: a Claisen-Schmidt condensation to form the precursor chalcone (B49325), (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, followed by the selective hydrogenation of the carbon-carbon double bond. nih.gov While effective, future research is focused on developing catalytic systems that offer higher efficiency, greater sustainability, and improved selectivity.
Key areas for development include:
Heterogeneous Catalysis: Transitioning from homogeneous catalysts to solid-supported catalysts (e.g., palladium, nickel, or iridium on carbon or alumina) is a primary goal. nih.gov Future work could explore novel supports like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to enhance catalyst stability, activity, and recyclability. Research into bifunctional catalysts, such as hafnium-based polymeric nanocatalysts, could enable a one-pot conversion from precursor ketones and aldehydes via catalytic transfer hydrogenation, simplifying the process significantly. nih.gov
Green Catalysis: There is a growing emphasis on environmentally benign synthesis. This includes the exploration of mechanochemical methods, where reactions are induced by mechanical force, often in the absence of bulk solvents. mdpi.com The use of ionic organic solids or deep eutectic solvents as both reaction media and catalysts presents another avenue for reducing environmental impact. mdpi.com
Biocatalysis: The use of enzymes or whole-cell systems for the selective reduction of the chalcone precursor offers a highly sustainable alternative. Engineered enzymes could provide exceptional chemo- and stereoselectivity under mild reaction conditions.
| Catalytic System | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Advanced Heterogeneous Catalysts (e.g., MOFs, Nanocatalysts) | Solid-supported, high surface area, reusable | Enhanced catalyst recovery, improved stability, process intensification | Design of bifunctional acid-base catalysts for tandem reactions |
| Mechanochemical Synthesis | Solvent-free or low-solvent conditions | Reduced solvent waste, potentially faster reaction rates, unique reactivity | Optimization of reaction conditions and catalyst systems (e.g., solid NaOH) mdpi.com |
| Ionic Liquids / Deep Eutectic Solvents | Non-volatile, tunable solvents, can act as catalysts | Greener reaction medium, enhanced reaction rates, catalyst stabilization | Screening of novel ionic liquids for chalcone synthesis and hydrogenation mdpi.com |
| Biocatalysis (Enzyme-based) | High selectivity (chemo-, regio-, stereo-), mild conditions | Environmentally benign, production of chiral analogues | Enzyme screening and engineering for selective chalcone reduction |
Exploration of Underutilized Synthetic Transformations
Beyond its synthesis, this compound and its chalcone precursor are versatile synthons for constructing more complex molecular architectures. Future research should focus on leveraging their inherent reactivity in modern and underutilized synthetic transformations.
Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate the dihydrochalcone (B1670589) scaffold can rapidly build molecular complexity. For instance, the ketone functionality could participate in reactions like the Biginelli or Hantzsch reactions to form heterocyclic systems.
C-H Activation: A significant frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. Research into transition-metal-catalyzed C-H activation on the two aromatic rings of this compound would provide a highly atom-economical route to a diverse library of derivatives without the need for pre-functionalized starting materials.
Photoredox Catalysis: The use of visible light to drive chemical reactions offers a powerful and sustainable synthetic tool. The carbonyl group and aromatic rings could be involved in photoredox-catalyzed transformations, such as radical additions or cross-coupling reactions, to forge new bonds under exceptionally mild conditions.
Cycloaddition Reactions: The chalcone precursor is an ideal substrate for cycloaddition reactions. While Diels-Alder reactions are known, exploring less common cycloadditions, such as [3+2] cycloadditions with azides or nitrile oxides, can lead to the synthesis of five-membered heterocyclic rings like pyrazolines and isoxazoles. mdpi.com
| Transformation Type | Reactive Site | Resulting Structure Class | Potential (Non-Biological) Application Area |
|---|---|---|---|
| C-H Arylation/Alkylation | Aromatic Rings | Substituted Dihydrochalcones | Precursors for conjugated polymers or ligands |
| [3+2] Cycloaddition (on Chalcone) | α,β-Unsaturated System | Pyrazolines, Isoxazoles mdpi.com | Fluorescent materials, building blocks for complex scaffolds |
| Povarov Reaction (on Imine Analogue) | Imine derivative | Tetrahydroquinolines | Scaffolds for catalyst ligands or functional dyes |
| Photoredox-Catalyzed α-Functionalization | α-Carbon to Carbonyl | α-Substituted Ketones | Advanced building blocks for organic synthesis |
Advanced Theoretical Modeling of Complex Reaction Mechanisms
Computational chemistry provides indispensable tools for understanding reaction mechanisms, predicting reactivity, and guiding experimental design. For this compound, theoretical modeling can illuminate complex processes and accelerate the discovery of new applications.
Mechanism Elucidation: Density Functional Theory (DFT) can be used to model the entire reaction pathway of the Claisen-Schmidt condensation and subsequent hydrogenation. byjus.com Such studies can identify transition states, calculate activation energies, and explain the origins of selectivity, enabling the rational design of more efficient catalysts.
Predicting Material Properties: For novel analogues designed for material science, Time-Dependent DFT (TD-DFT) calculations can predict key electronic and optical properties. mdpi.com This includes calculating HOMO-LUMO energy gaps, absorption spectra, and nonlinear optical (NLO) coefficients, allowing for the in-silico screening of candidates before committing to synthetic efforts. mdpi.comresearchgate.net
Exploring Reaction Dynamics: Beyond static models, ab initio molecular dynamics (AIMD) simulations can model reactions in explicit solvent, providing a more realistic picture of how solvent molecules and reaction conditions influence the reaction pathway and outcome.
| Computational Method | Information Provided | Research Question Addressed |
|---|---|---|
| Density Functional Theory (DFT) | Ground-state geometries, reaction energies, transition state structures | What is the detailed mechanism and rate-determining step of the synthesis? byjus.com |
| Time-Dependent DFT (TD-DFT) | Electronic excitation energies, UV-Vis spectra, photophysical properties | What are the optical properties of a novel analogue for DSSC applications? mdpi.com |
| Molecular Electron Density Theory (MEDT) | Analysis of electron density changes along a reaction pathway | What is the electronic nature of bond formation in cycloaddition reactions? |
| Ab Initio Molecular Dynamics (AIMD) | Reaction pathways including explicit solvent and thermal effects | How do solvent interactions influence catalyst performance and selectivity? |
Design and Synthesis of Chemically Diverse Analogues for Specific Material Science or Catalytic Applications (non-biological)
The structural backbone of this compound is a versatile platform for creating novel molecules with tailored functions for material science and catalysis.
Nonlinear Optical (NLO) Materials: The chalcone precursor, with its conjugated π-system, is an excellent candidate for NLO materials. researchgate.net Future research could involve synthesizing analogues with strong electron-donating and electron-accepting groups on the aromatic rings to maximize the second-order hyperpolarizability (β) for applications in electro-optic devices.
Organic Photovoltaics: Chalcone derivatives have been successfully employed as dye sensitizers in dye-sensitized solar cells (DSSCs). rsc.orgbohrium.comrsc.org By strategically modifying the structure to create donor-π-acceptor (D-π-A) systems, researchers can tune the light-harvesting properties and improve power conversion efficiencies. mdpi.comrsc.org
Polymer Science: The chalcone or dihydrochalcone moiety can be incorporated into polymers, either as part of the main chain or as a pendant group. Such polymers could exhibit interesting photophysical, thermal, or mechanical properties. Chalcone derivatives have also been investigated as highly versatile photoinitiators for various polymerization reactions under visible light. rsc.orgresearchgate.net
Ligand Design for Catalysis: By introducing coordinating functional groups (e.g., pyridyl, phosphine, or N-heterocyclic carbene precursors) onto the aromatic rings, novel bidentate or pincer ligands can be synthesized. These ligands could be used to form transition metal complexes for applications in homogeneous catalysis.
| Analogue Structural Class | Modification to Parent Structure | Target Application | Key Property |
|---|---|---|---|
| Push-Pull Chalcones | Add electron-donating/withdrawing groups to rings | Nonlinear Optics (NLO) researchgate.net | High hyperpolarizability (β) |
| Pyrenyl-Chalcones | Replace phenyl ring with extended aromatic system | Dye-Sensitized Solar Cells (DSSCs) rsc.orgrsc.org | Broad light absorption, suitable HOMO/LUMO levels |
| Poly(dihydrochalcone) Acrylates | Attach dihydrochalcone via an acrylate (B77674) linker and polymerize | Functional Polymers | Tunable thermal stability and refractive index |
| Phosphino-Dihydrochalcones | Incorporate diphenylphosphine (B32561) groups on one ring | Homogeneous Catalysis | Ligand for transition metals (e.g., Pd, Rh) |
Integration of Machine Learning in Predictive Chemical Synthesis and Mechanistic Understanding
Artificial intelligence and machine learning (ML) are revolutionizing chemical research by accelerating discovery and deepening understanding.
Retrosynthesis and Reaction Prediction: ML models, particularly those based on neural networks and transformer architectures, can be trained on vast reaction databases to predict viable synthetic pathways for complex analogues of this compound. elsevier.combohrium.comarxiv.org These tools can suggest novel disconnections and predict reaction outcomes, saving significant experimental time and resources. bohrium.com
Optimization of Reaction Conditions: ML algorithms can build predictive models from experimental data to identify the optimal reaction conditions (e.g., catalyst loading, temperature, solvent) for maximizing yield and minimizing byproducts. This approach is particularly powerful when exploring a large parameter space.
Accelerated Material Discovery: A hybrid approach combining ML with computational chemistry can dramatically speed up the search for new materials. An ML model can be trained to rapidly predict the properties of thousands of virtual analogues. The most promising candidates identified by the ML model can then be subjected to more accurate, but computationally expensive, DFT calculations for validation. This high-throughput screening process can rapidly identify lead candidates for synthesis and testing.
| ML Application | Model Type | Input Data | Expected Outcome |
|---|---|---|---|
| Retrosynthetic Planning | Transformer / Graph Neural Network (GNN) | Target molecule structure | Ranked list of potential synthetic routes and starting materials arxiv.orgresearchgate.net |
| Reaction Yield Prediction | Random Forest / Gradient Boosting / Neural Network | Reactants, reagents, conditions (temp, time, solvent) | Predicted yield and identification of optimal conditions |
| Property Prediction | Graph Convolutional Neural Network (GCNN) | Molecular graph of analogue | Predicted properties (e.g., HOMO/LUMO, solubility, NLO activity) |
| Automated Mechanism Discovery | Reinforcement Learning coupled with quantum chemistry | Reactants and products | Plausible reaction pathways and intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
